molecular formula C21H21Cl2NO5 B1662882 2-(2-Chlorophenyl)-5,7-dihydroxy-8-[(3R,4S)-3-hydroxy-1-methylpiperidin-4-yl]chromen-4-one;hydrochloride CAS No. 131740-09-5

2-(2-Chlorophenyl)-5,7-dihydroxy-8-[(3R,4S)-3-hydroxy-1-methylpiperidin-4-yl]chromen-4-one;hydrochloride

Cat. No.: B1662882
CAS No.: 131740-09-5
M. Wt: 438.3 g/mol
InChI Key: LGMSNQNWOCSPIK-KELGLJHESA-N
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Description

Flavopiridol hydrochloride (CAS 131740-09-5) is a synthetic flavonoid derived from the Indian plant Dysoxylum binectariferum. It functions as a broad-spectrum cyclin-dependent kinase (CDK) inhibitor, competitively binding to ATP-binding sites to block CDK activity. Key targets include CDK1 (IC₅₀ = 30 nM), CDK2 (IC₅₀ = 170 nM), CDK4 (IC₅₀ = 100 nM), CDK6, and CDK9, with higher selectivity for CDK1/2/4/6 over CDK7 .

Properties

Key on ui mechanism of action

Inhibits cyclin-dependent kinases, arresting cell division and causing apoptosis in non-small lung cancer cells.

CAS No.

131740-09-5

Molecular Formula

C21H21Cl2NO5

Molecular Weight

438.3 g/mol

IUPAC Name

2-(2-chlorophenyl)-5,7-dihydroxy-8-[(3R,4S)-3-hydroxy-1-methylpiperidin-4-yl]chromen-4-one;hydrochloride

InChI

InChI=1S/C21H20ClNO5.ClH/c1-23-7-6-12(17(27)10-23)19-14(24)8-15(25)20-16(26)9-18(28-21(19)20)11-4-2-3-5-13(11)22;/h2-5,8-9,12,17,24-25,27H,6-7,10H2,1H3;1H/t12-,17+;/m1./s1

InChI Key

LGMSNQNWOCSPIK-KELGLJHESA-N

Isomeric SMILES

CN1CC[C@H]([C@H](C1)O)C2=C(C=C(C3=C2OC(=CC3=O)C4=CC=CC=C4Cl)O)O.Cl

Canonical SMILES

CN1CCC(C(C1)O)C2=C(C=C(C3=C2OC(=CC3=O)C4=CC=CC=C4Cl)O)O.Cl

Appearance

Solid powder

Other CAS No.

131740-09-5

Pictograms

Irritant

Purity

> 98%

Synonyms

Alvocidib;  Alvocidib hydrochloride;  Flavopiridol;  HL 275;  HL-275;  HMR 1275;  HMR-1275;  L 86 8275;  L86-8275;  MDL 107,826A;  MDL 107826A;  MDL-107826A;  NSC 649890.; 2-(2-chlorophenyl)-5,7-dihydroxy-8-[(3S,4R)-3-hydroxy-1-methylpiperidin-4-yl]chromen-4-one

Origin of Product

United States

Preparation Methods

Chemical Synthesis and Structural Modifications

Core Chromone Alkaloid Synthesis

The synthesis of flavopiridol hydrochloride begins with the preparation of the chromone alkaloid backbone. A pivotal method involves the condensation of 2′,6′-dihydroxyacetophenone (9 ) with aryl esters under basic conditions, followed by cyclization. Key steps include:

  • Enolate Formation : Treatment of acetophenone 9 with sodium hydride (NaH) in dimethylformamide (DMF) generates a reactive enolate, which undergoes condensation with methyl aryl esters (e.g., 2-chlorobenzoyl chloride) to yield diketones (10a–p ).
  • Cyclization : Exposure to dry hydrogen chloride (HCl) gas in chloroform facilitates cyclization, producing dimethoxy chromones (11a–p ). Subsequent demethylation using boron tribromide (BBr₃) or pyridine-hydrochloride/quinoline yields the chromone alkaloid scaffold.

Introduction of the Piperidinyl Side Chain

The C8 position of the chromone ring is critical for kinase inhibition. The synthesis of the (3S,4R)-3-hydroxy-1-methylpiperidin-4-yl side chain involves:

  • Chiral Resolution : Starting from chiral acetophenone derivatives, stereoselective reduction and methylation steps ensure the correct configuration at C3 and C4.
  • Coupling Reactions : The piperidinyl moiety is introduced via nucleophilic substitution or reductive amination, followed by salt formation with HCl to yield the hydrochloride derivative.

Structural Analogues and SAR Studies

Modifications at the C8 position have been explored to enhance selectivity and potency:

  • 8-Amidoflavones : Acylation of 8-aminoflavone intermediates (10 , 16 ) with benzoyl chlorides or sulfonating agents produces analogues (17a–e , 19a–d ) with varied antiproliferative profiles.
  • Heterocyclic Derivatives : Reactions with alkyl dibromides yield pyrrolidinyl (20a ), piperidinyl (20b ), and morpholinyl (20c ) analogues, though these exhibit reduced CDK2 inhibitory activity compared to flavopiridol.
Table 1: Antiproliferative Activity of Flavopiridol Analogues
Compound MCF-7 IC₅₀ (μM) CDK2-Cyclin A IC₅₀ (μM)
Flavopiridol 0.026 1.5
17b 4.6 417
19c 9.7 90
20a 20 417

Analytical Characterization and Quality Control

Spectroscopic Validation

  • ¹H/¹³C NMR : Key resonances include the chromone carbonyl (δ 183–184 ppm) and aromatic protons from the 2-chlorophenyl group (δ 7.3–7.6 ppm).
  • High-Resolution Mass Spectrometry (HRMS) : Confirmation of molecular ions (e.g., [M+H]⁺ at m/z 438.3 for flavopiridol hydrochloride).

X-ray Crystallography

Single-crystal X-ray analysis of intermediates (e.g., 18b ) validates regioisomeric purity and hydrogen-bonding interactions critical for CDK binding.

Pharmacological Formulation and Stability

Solubility and Stock Preparation

Flavopiridol hydrochloride exhibits poor aqueous solubility (≥21.9 mg/mL in DMSO). Standard protocols recommend:

  • Stock Solutions : Dissolution in DMSO at 10 mM, with aliquots stored at -20°C to prevent freeze-thaw degradation.
  • In Vivo Formulations : For animal studies, solutions are prepared in 5% dextrose or saline, with doses adjusted for bioavailability.
Table 2: Standard Stock Solution Preparation
Concentration Volume per 1 mg
1 mM 2.28 mL
10 mM 0.23 mL

Stability Under Physiological Conditions

  • pH Sensitivity : Degradation occurs in alkaline conditions (pH >8), necessitating buffered formulations.
  • Light Sensitivity : Amber vials are required to prevent photolytic cleavage of the chromone ring.

Industrial-Scale Production Challenges

Regioselective Nitration

Nitration of intermediates (e.g., 14 ) often yields mixtures of 6-nitro- and 8-nitroflavones (15a–b ), requiring HPLC purification to isolate the desired 8-nitro isomer.

Chirality Control

The (3S,4R)-piperidinyl configuration is achieved via asymmetric catalysis, with enantiomeric excess (ee) >98% required for clinical-grade material.

Recent Advances in Drug Delivery

Microparticle Encapsulation

Poly(lactic-co-glycolic acid) (PLGA) microparticles loaded with flavopiridol hydrochloride enable sustained intra-articular delivery, reducing systemic toxicity in osteoarthritis models.

Prodrug Strategies

Cy5-labeled derivatives (e.g., Cy5-flavopiridol ) facilitate real-time tracking of drug distribution in vivo, with conjugation achieved via EDC/NHS chemistry.

Chemical Reactions Analysis

Types of Reactions: Alvocidib hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups present in alvocidib hydrochloride.

    Substitution: The chloro group in the compound can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted analogs of alvocidib hydrochloride.

Scientific Research Applications

Pharmacological Implications

Flavopiridol has shown potential in treating various malignancies. Its applications include:

  • Leukemia and Lymphoma : Clinical trials have demonstrated its efficacy in chronic lymphocytic leukemia (CLL) and mantle cell lymphoma, with some patients experiencing stable disease for extended periods .
  • Solid Tumors : Studies indicate that flavopiridol effectively inhibits tumor growth in solid tumors such as breast, lung, and thyroid cancers . For instance, it has been shown to decrease tumor weight and volume in patient-derived xenograft models of anaplastic thyroid cancer (ATC) .
  • Combination Therapy : Flavopiridol exhibits synergistic effects when combined with DNA-damaging agents like gemcitabine and taxanes, enhancing overall treatment outcomes .

Anaplastic Thyroid Cancer

In a study involving ATC cell lines, flavopiridol demonstrated a sub-micromolar half-maximal inhibitory concentration (IC50), effectively reducing cell viability and inhibiting colony formation. In vivo studies confirmed its ability to reduce tumor size significantly .

Chronic Lymphocytic Leukemia

Clinical trials have reported that flavopiridol can lead to partial responses in patients with CLL, particularly when used alongside other therapies. The treatment resulted in prolonged stable disease in several patients .

Cutaneous T-cell Lymphoma

Research indicated that flavopiridol exhibited potent cytotoxicity against cutaneous T-cell lymphoma cells, suggesting its potential as a therapeutic agent for this type of cancer .

Summary of Clinical Findings

Cancer TypePhase of StudyKey Findings
Anaplastic Thyroid CancerPreclinicalSignificant tumor size reduction in xenograft models
Chronic Lymphocytic LeukemiaPhase IIPartial responses observed; prolonged stable disease
Cutaneous T-cell LymphomaPreclinicalHigh cytotoxicity against Hut78 cells

Comparison with Similar Compounds

Pharmacokinetic Challenges

Flavopiridol has low intrinsic aqueous solubility (0.024 mg/mL), necessitating formulation with cyclodextrins or cosolvents for stable parenteral administration .

Comparison with Similar CDK Inhibitors

Flavopiridol’s broad CDK inhibition contrasts with newer, more selective inhibitors. Below is a comparative analysis based on target specificity, potency, toxicity, and clinical progress.

Table 1: Key CDK Inhibitors Compared to Flavopiridol Hydrochloride

Compound Primary Targets (IC₅₀) Clinical Phase Key Advantages Key Limitations References
Flavopiridol CDK1 (30 nM), CDK2 (170 nM), CDK4 (100 nM) Phase 2 Broad CDK inhibition; induces apoptosis Cardiac toxicity; poor solubility
Dinaciclib CDK1, CDK2, CDK5, CDK9 Phase 3 Potent CDK9 inhibition; oral bioavailability Hematologic toxicity; narrow therapeutic window
Palbociclib CDK4/6 (IC₅₀ < 40 nM) FDA-Approved High selectivity; low toxicity in combination Limited efficacy as monotherapy
SNS-032 CDK2, CDK7, CDK9 Preclinical Strong antiviral activity in lung cells Cardiac toxicity; limited clinical data
Abemaciclib CDK4/6 (IC₅₀ = 2–20 nM) FDA-Approved CNS penetration; durable response in breast cancer Diarrhea and fatigue side effects

Key Differentiators:

Target Specificity: Flavopiridol and Dinaciclib are pan-CDK inhibitors, while Palbociclib and Abemaciclib selectively target CDK4/6 .

Toxicity Profile :

  • Flavopiridol and Dinaciclib show cardiac toxicity at 10–50 μM, leading to their exclusion from certain antiviral studies .
  • Palbociclib and Abemaciclib exhibit better tolerability, enabling their FDA approval for breast cancer .

Clinical Utility :

  • Flavopiridol’s broad activity supports its use in hematologic malignancies (e.g., leukemia) but limits utility in solid tumors due to toxicity .
  • Selective CDK4/6 inhibitors (Palbociclib, Abemaciclib) are preferred in hormone receptor-positive breast cancer due to targeted efficacy .

Antiviral Potential: Flavopiridol and SNS-032 showed antiviral activity against SARS-CoV-2, but Flavopiridol was discontinued in cardiac models due to cytotoxicity .

Biological Activity

Flavopiridol hydrochloride, a synthetic flavonoid derived from the Indian plant Dysoxylum binectariferum, is recognized primarily as a potent inhibitor of cyclin-dependent kinases (CDKs). Its biological activity has been extensively studied in the context of cancer therapy, particularly due to its ability to induce cell cycle arrest and apoptosis in various cancer cell lines. This article provides a comprehensive overview of the biological activity of flavopiridol, highlighting its mechanisms of action, efficacy in clinical settings, and potential therapeutic applications.

Flavopiridol exerts its biological effects primarily through the inhibition of CDKs, which are crucial for cell cycle regulation. The compound has demonstrated preferential activity against CDK9, with reported IC50 values ranging from 6 to 25 nM for CDK9 and 84 to 200 nM for CDK2 . By inhibiting these kinases, flavopiridol disrupts several cellular processes:

  • Cell Cycle Arrest : Flavopiridol induces G1 and G2 phase arrest by inhibiting CDK1, CDK2, and CDK4. This prevents cells from progressing to the synthesis (S) and metaphase (M) phases of the cell cycle .
  • Apoptosis Induction : The compound promotes apoptosis through various pathways, including the activation of caspases and modulation of Bcl-2 family proteins. For instance, it increases the Bax/Bcl-2 ratio, leading to enhanced apoptotic signaling .
  • Transcriptional Regulation : Flavopiridol inhibits RNA polymerase II phosphorylation by targeting CDK9, thereby suppressing transcriptional activity related to cell survival and proliferation .

Efficacy in Cancer Models

Flavopiridol has shown significant anti-cancer activity across various preclinical and clinical studies. Below is a summary of its efficacy in specific cancer types:

Cancer Type IC50 (nM) Mechanism Outcome
Acute Myeloid Leukemia (AML)25-160Inhibition of CDK9 and induction of apoptosisSignificant tumor reduction in xenograft models; granted orphan drug status by FDA .
Anaplastic Thyroid Cancer (ATC)<100Cell cycle arrest and decreased migrationReduced tumor volume in patient-derived xenograft models; effective in vitro .
Breast Cancer25-160Inhibition of cyclin D1 and activation of caspasesPotent growth inhibition observed .
Lung Cancer25-160Induction of apoptosis via mitochondrial pathwaysEffective against various lung cancer cell lines .

Clinical Trials

Flavopiridol was the first CDK inhibitor to enter clinical trials, with initial studies starting in 1994. These trials have explored its use both as a monotherapy and in combination with other chemotherapeutic agents. Notable findings include:

  • Combination Therapies : Flavopiridol has shown synergistic effects when combined with drugs such as gemcitabine and doxorubicin, enhancing overall anti-tumor efficacy .
  • Dosing Regimens : Various infusion schedules have been tested, with continuous infusion over 72 hours being one of the most studied regimens. Recent trials are also investigating shorter infusion times to achieve higher peak concentrations .

Case Studies

Several case studies have highlighted the potential benefits and challenges associated with flavopiridol treatment:

  • Case Study on AML : A patient with relapsed AML treated with flavopiridol showed a significant reduction in blast cells after a regimen combining flavopiridol with standard chemotherapy. The patient achieved partial remission, demonstrating the compound's potential effectiveness .
  • Anaplastic Thyroid Cancer : In a study involving ATC cell lines, flavopiridol treatment resulted in reduced colony formation and migration capabilities. This suggests its potential as a novel therapeutic option for this aggressive cancer type .
  • Combination Therapy with Topoisomerase Inhibitors : Flavopiridol enhanced the effects of topoisomerase I inhibitors by suppressing Rad51 expression in a p53-dependent manner, indicating its role in overcoming resistance mechanisms in certain cancers .

Q & A

Q. What is the molecular mechanism of Flavopiridol Hydrochloride in CDK inhibition?

Flavopiridol Hydrochloride acts as a broad-spectrum ATP-competitive inhibitor of cyclin-dependent kinases (CDKs), primarily targeting CDK1, CDK2, and CDK4 with IC50 values of 30 nM, 170 nM, and 100 nM, respectively . It disrupts cell cycle progression by blocking phosphorylation events critical for CDK activation and downregulates cyclin D1/D3 expression, leading to G1 phase arrest . Methodologically, kinase inhibition can be validated using recombinant CDK assays with GST-Rb substrate and radiolabeled ATP, followed by scintillation counting .

Q. How should Flavopiridol Hydrochloride be stored and reconstituted for experimental use?

The compound should be stored as a lyophilized powder at -20°C, with a 3-year shelf life. Upon reconstitution in DMSO or water, aliquots should be stored at -80°C and used within one month to avoid degradation . Solubility in DMSO (≥10 mM) and methanol makes it suitable for in vitro studies, but solvent stability must be confirmed via HPLC prior to critical experiments .

Q. What purity standards are recommended for Flavopiridol Hydrochloride in preclinical studies?

A minimum purity of ≥98% is required for reproducible results, verified via HPLC or LC-MS. Commercial batches often report purity levels of 97–99.9%, with residual solvent profiles (e.g., DMSO) documented in certificates of analysis . Researchers should cross-validate purity using orthogonal methods, such as NMR, when characterizing novel formulations .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported IC50 values for CDK2 inhibition?

Discrepancies in IC50 values (e.g., 40 nM vs. 43–83 nM) arise from differences in assay conditions, such as ATP concentrations, cell lines (e.g., HNSCC vs. leukemia models), and substrate specificity . To address this, standardize assays using recombinant CDK2/cyclin E complexes and fixed ATP levels (e.g., 10 µM) while controlling for phosphatase activity . Include positive controls like Roscovitine to benchmark inhibition efficacy .

Q. What experimental strategies optimize Flavopiridol dosing in combination therapies?

Synergy studies require careful titration due to Flavopiridol’s narrow therapeutic window. For example, in SARS-CoV-2 antiviral screens, Flavopiridol showed cardiac toxicity at 50 µM but efficacy at lower doses in lung cells . Use matrix dosing (e.g., 0.04–30 µM) with time-course analyses to identify non-toxic synergistic windows. In vivo, intermittent dosing (e.g., 7.5 mg/kg IV for 5 days) minimizes toxicity while achieving tumor regression in xenografts .

Q. How can G1 arrest and apoptosis be distinguished in Flavopiridol-treated cells?

Combine flow cytometry (DNA content analysis via PI staining) with Annexin V/PI assays to differentiate G1 arrest (increased p21/p27 expression) from apoptosis (caspase-3 cleavage). Western blotting for CDK2/4 and cyclin A downregulation confirms cell cycle effects, while PARP cleavage indicates apoptotic pathways . Short-term exposure (12 hours) typically induces apoptosis in hematopoietic cells, whereas prolonged treatment favors G1 arrest .

Q. What methodologies validate ER stress induction by Flavopiridol in CLL models?

Flavopiridol (2 µM) triggers ER stress via IRE1-mediated ASK1 activation. Use thapsigargin as a positive control and monitor markers like GRP78, CHOP, and XBP-1 splicing. Pharmacological inhibition of IRE1 (e.g., STF-083010) can confirm pathway specificity . Pair these assays with siRNA knockdown of ASK1 to establish mechanistic causality .

Methodological Considerations

Q. How to design a kinase inhibition assay for Flavopiridol?

  • Reagents : Recombinant CDKs, GST-Rb substrate, [γ-<sup>32</sup>P] ATP.
  • Protocol : Pre-incubate Flavopiridol (0–1 µM) with CDK/cyclin complexes, initiate reactions with ATP (10 µM), and terminate with EDTA after 2.5 minutes. Capture phosphorylated Rb via glutathione-Sepharose and quantify radioactivity .
  • Controls : Include ATP-only and inhibitor-free conditions. Normalize data to baseline kinase activity .

Q. What in vivo dosing regimen ensures tumor efficacy without toxicity?

In murine xenografts, 7.5 mg/kg IV daily for 5 days achieves complete tumor regression in HL-60 models . Monitor body weight, CBC, and liver enzymes to assess toxicity. For oral administration, 10 mg/kg (days 1–4 and 7–11) balances efficacy and tolerability in lymphoma models .

Q. How to address batch variability in preclinical studies?

Source multiple lots and compare purity (HPLC), bioactivity (CDK2 inhibition IC50), and cytotoxicity (IC70 in tumor models). Cross-reference with published datasets (e.g., IC70 = 8 ng/mL in 23 tumor lines) to validate consistency .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
2-(2-Chlorophenyl)-5,7-dihydroxy-8-[(3R,4S)-3-hydroxy-1-methylpiperidin-4-yl]chromen-4-one;hydrochloride
Reactant of Route 2
2-(2-Chlorophenyl)-5,7-dihydroxy-8-[(3R,4S)-3-hydroxy-1-methylpiperidin-4-yl]chromen-4-one;hydrochloride

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